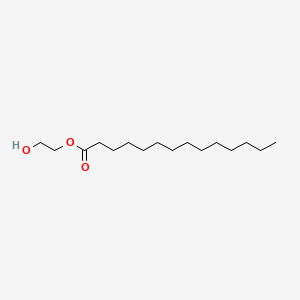
Miristato de 2-hidroxietilo
Descripción general
Descripción
It is commonly used in various industries, including cosmetics, pharmaceuticals, and agriculture. The compound has the molecular formula C16H32O3 and a molecular weight of 272.42 g/mol.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl myristate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of cell culture media and as a component in biochemical assays.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties due to its interaction with nuclear factor kappa B (NFkB).
Industry: Utilized in the production of cosmetics, personal care products, and pharmaceuticals.
Mecanismo De Acción
Target of Action
2-Hydroxyethyl myristate, also known as Ethylene Glycol Monomyristate, is a fatty acid ester derived from myristic acid and ethylene glycol . It has a strong interaction potential with NFkB , a key regulator of inflammation and cellular stress responses . NFkB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
It is suggested that it interacts with nfkb, potentially modulating inflammation and cellular stress responses . This interaction could influence the activity of NFkB, thereby affecting the expression of genes involved in inflammation and stress responses .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxyethyl myristate are likely related to its interaction with NFkB . NFkB is involved in multiple signaling pathways, including those related to inflammation, immunity, cell proliferation, and apoptosis . By interacting with NFkB, 2-Hydroxyethyl myristate could potentially influence these pathways, although the specific effects would depend on the context of the cellular environment .
Result of Action
The molecular and cellular effects of 2-Hydroxyethyl myristate’s action are likely to be diverse, given its potential to interact with NFkB and influence multiple signaling pathways . These effects could include changes in gene expression, modulation of inflammatory responses, and alterations in cell proliferation and survival . The specific effects would likely depend on the cellular context and the presence of other signaling molecules .
Action Environment
The action, efficacy, and stability of 2-Hydroxyethyl myristate could be influenced by various environmental factors. These could include the presence of other molecules that interact with NFkB, the cellular context, and the physiological state of the organism
Análisis Bioquímico
Biochemical Properties
2-Hydroxyethyl myristate plays a significant role in biochemical reactions, particularly in the context of its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This interaction suggests its potential use in the development of anti-inflammatory and anticancer drugs . The compound interacts with enzymes such as N-myristoyltransferase, which catalyzes the attachment of myristate to the N-terminal glycine residue of target proteins . This post-translational modification is crucial for the proper localization and function of these proteins.
Cellular Effects
2-Hydroxyethyl myristate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of protein kinase A (PKA) by facilitating its association with the plasma membrane . This association is essential for the regulation of neuronal functions and the modulation of AMPA receptors at synapses. Additionally, the compound’s interaction with NF-κB can modulate inflammatory responses and potentially inhibit cancer cell proliferation .
Molecular Mechanism
At the molecular level, 2-Hydroxyethyl myristate exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s myristoylation process involves the attachment of a myristate group to the N-terminal glycine of target proteins, which is catalyzed by N-myristoyltransferase . This modification enhances the protein’s membrane-binding affinity and influences its localization and function. Furthermore, 2-Hydroxyethyl myristate’s interaction with NF-κB can inhibit its activation, thereby reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyethyl myristate can change over time due to its stability and degradation. Studies have shown that esterification of compounds like lutein with myristate can enhance their stability against heat and UV light This suggests that 2-Hydroxyethyl myristate may exhibit similar stability properties, making it a suitable candidate for long-term studies
Dosage Effects in Animal Models
The effects of 2-Hydroxyethyl myristate can vary with different dosages in animal models. While specific studies on this compound are limited, general principles of drug metabolism and toxicity can be applied. Higher doses of similar compounds may lead to toxic or adverse effects, while lower doses may be effective in modulating specific biochemical pathways . It is essential to conduct dose-response studies to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Hydroxyethyl myristate is involved in metabolic pathways related to lipid metabolism and protein modification. The compound’s myristoylation process, catalyzed by N-myristoyltransferase, is a key metabolic pathway that influences protein localization and function . Additionally, its interaction with NF-κB can impact metabolic flux and the levels of metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, 2-Hydroxyethyl myristate is transported and distributed through interactions with transporters and binding proteins. The compound’s myristoylation enhances its membrane-binding affinity, facilitating its localization to specific cellular compartments . This localization is crucial for its biological activity and interaction with target proteins.
Subcellular Localization
2-Hydroxyethyl myristate’s subcellular localization is influenced by its myristoylation, which directs it to specific compartments such as the plasma membrane . This localization is essential for its activity and function, as it allows the compound to interact with membrane-bound proteins and modulate their activity. Additionally, post-translational modifications such as myristoylation play a critical role in targeting the compound to specific organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl myristate can be synthesized through the esterification of myristic acid with ethylene glycol. The reaction typically involves heating myristic acid and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to produce 2-hydroxyethyl myristate and water . The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethyl myristate may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity 2-hydroxyethyl myristate .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl myristate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2-hydroxyethyl myristate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various esters or ethers.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl myristate: Another fatty acid ester used in cosmetics and pharmaceuticals.
Ethyl myristate: Similar ester with applications in fragrances and flavorings.
Butyl myristate: Used as an emollient in personal care products.
Uniqueness
2-Hydroxyethyl myristate is unique due to its hydroxyl group, which imparts additional reactivity and functionality compared to other myristate esters. This hydroxyl group allows for further chemical modifications and enhances its solubility in aqueous environments, making it particularly valuable in formulations requiring both hydrophilic and lipophilic properties.
Propiedades
IUPAC Name |
2-hydroxyethyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWOTZXBYVPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-89-1 | |
| Record name | Polyethylene glycol monomyristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90944767 | |
| Record name | 2-Hydroxyethyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22122-18-5 | |
| Record name | Tetradecanoic acid, 2-hydroxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22122-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycol myristate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyethyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-hydroxyethyl myristate influence the morphology of its Langmuir monolayers compared to n-tetradecanoyl N-ethanolamide (NHEA-14)?
A1: Both 2-hydroxyethyl myristate and NHEA-14 are amphiphiles with identical chain lengths (14 carbons) but differ in their head groups. This difference significantly impacts their behavior at the air-water interface. Research using a film balance and Brewster angle microscopy (BAM) revealed that at 10°C, both form domains after undergoing a first-order liquid expanded (LE) to liquid condensed (LC) phase transition [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


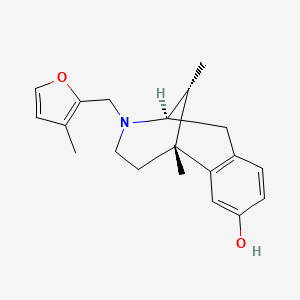
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-{isobutyl[(4-Methoxyphenyl)sulfonyl]amino}propyl]carbamate](/img/structure/B1217511.png)
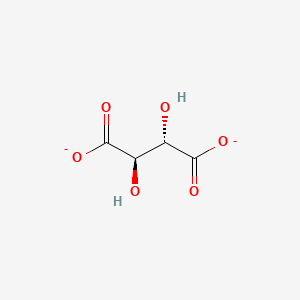

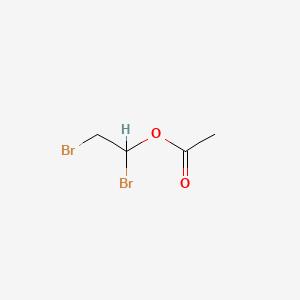
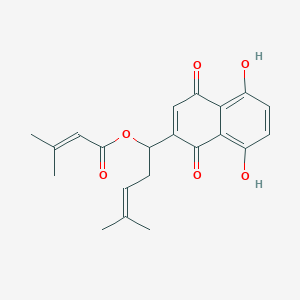
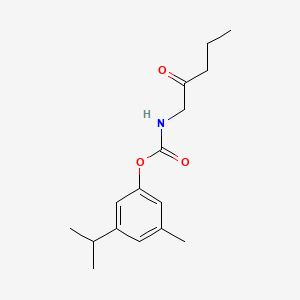
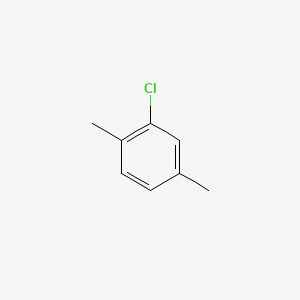
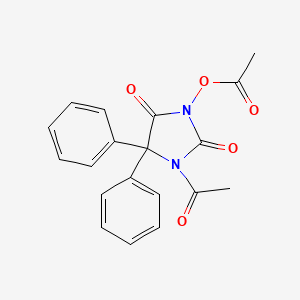
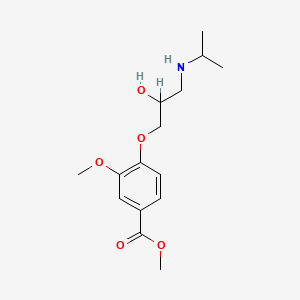
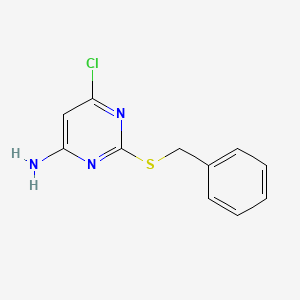
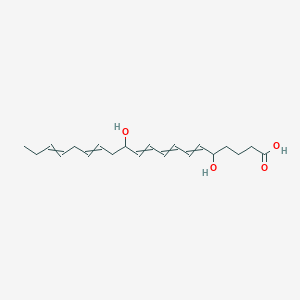
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-3-methyl-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1217527.png)

